1-Benzyl-1-azaspiro[3.3]heptane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-1-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-5-12(6-3-1)11-14-10-9-13(14)7-4-8-13/h1-3,5-6H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYJJZAQACKMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719153 | |
| Record name | 1-Benzyl-1-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223573-40-7 | |
| Record name | 1-(Phenylmethyl)-1-azaspiro[3.3]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223573-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-1-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Foundational Synthetic Routes to the 1-Azaspiro[3.3]heptane Core
The construction of the 1-azaspiro[3.3]heptane framework is a challenging synthetic endeavor that has been addressed through a key sequence involving cycloaddition and subsequent reduction.
Thermal [2+2] Cycloaddition Strategies and Spirocyclic β-Lactam Intermediates
A cornerstone of the synthesis of 1-azaspiro[3.3]heptanes is the thermal [2+2] cycloaddition reaction. nih.gov This reaction typically involves the cycloaddition of an endocyclic alkene with an isocyanate to form a spirocyclic β-lactam. A particularly effective isocyanate for this transformation is Graf's isocyanate (chlorosulfonyl isocyanate, ClO₂S-NCO). nih.gov The thermal conditions drive the concerted formation of the four-membered lactam ring, yielding a spirocyclic intermediate which is the direct precursor to the desired azaspiro[3.3]heptane core. nih.gov This cycloaddition is a powerful tool for creating the strained four-membered ring system inherent to the spirocyclic structure.
Ring Reduction Approaches (e.g., Alane Reduction) from β-Lactams
With the spirocyclic β-lactam intermediate in hand, the next critical step is the reduction of the lactam carbonyl group to a methylene (B1212753) group, thus forming the saturated 1-azaspiro[3.3]heptane ring system. While several reducing agents can be employed for lactam reduction, the choice of reagent is critical to avoid cleavage of the strained ring system. It has been found that alane (AlH₃) is a particularly effective reagent for this transformation, smoothly reducing the β-lactam to the desired amine on a multigram scale. nih.gov Other reducing agents, such as lithium aluminum hydride (LiAlH₄), have been shown to cause significant amounts of ring cleavage, highlighting the importance of reagent selection in the synthesis of these strained heterocyclic systems.
Multigram Scale Synthesis and Practical Considerations for 1-Azaspiro[3.3]heptanes
The successful synthesis of 1-azaspiro[3.3]heptanes on a multigram scale is essential for their practical application in areas such as drug discovery. The thermal [2+2] cycloaddition followed by alane reduction has proven to be a robust and scalable route. nih.gov A key challenge in scaling up the synthesis is the selective reduction of the lactam without compromising the integrity of the spirocyclic core. The successful use of alane has been a significant development in enabling the production of these compounds in larger quantities. nih.gov This scalability allows for extensive derivatization and biological evaluation of this novel scaffold.
Synthesis of N-Benzylated Azaspiro[3.3]heptanes
The introduction of a benzyl (B1604629) group onto the nitrogen atom of the 1-azaspiro[3.3]heptane core is a key step in the synthesis of the title compound. This can be achieved through various N-alkylation strategies.
Methodologies for N-Alkylation with Benzyl Moieties
The N-benzylation of 1-azaspiro[3.3]heptane can be accomplished using standard N-alkylation techniques. One common method is the reaction of the parent amine with a benzyl halide, such as benzyl bromide, in the presence of a base. The base serves to deprotonate the secondary amine, generating a more nucleophilic amide anion that readily attacks the electrophilic benzyl halide, forming the desired N-benzyl product.
Another powerful and widely used method for the synthesis of N-benzyl amines is reductive amination. nih.govharvard.eduorganic-chemistry.org This one-pot procedure involves the reaction of the amine with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-benzyl amine. nih.govharvard.edu Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride, which are mild enough to selectively reduce the iminium ion in the presence of the aldehyde. harvard.edu
| Method | Reagents | Key Features |
| Direct Alkylation | 1-Azaspiro[3.3]heptane, Benzyl bromide, Base (e.g., K₂CO₃, Et₃N) | Straightforward, but can be prone to over-alkylation if not controlled. |
| Reductive Amination | 1-Azaspiro[3.3]heptane, Benzaldehyde, Reducing agent (e.g., NaBH(OAc)₃) | One-pot procedure, generally high yielding and clean. nih.govharvard.edu |
Strategic Introduction of the Benzyl Group During or After Spirocycle Formation
The benzyl group can be introduced either before or after the formation of the spirocyclic core. In a post-spirocyclization strategy, the fully formed 1-azaspiro[3.3]heptane is subjected to one of the N-alkylation methods described above. This is often the more common approach as it allows for the diversification of the N-substituent at a late stage in the synthesis.
Advanced Functionalization and Derivatization Strategies on the Spiro[3.3]heptane Framework
The rigid, three-dimensional structure of the 1-azaspiro[3.3]heptane core has made it an increasingly important scaffold in medicinal chemistry. Beyond the initial synthesis of the parent structure, advanced functionalization strategies are crucial for exploring the chemical space and developing analogues with tailored properties. A key intermediate in the synthesis of 1-benzyl-1-azaspiro[3.3]heptane and its derivatives is the corresponding β-lactam, 1-benzyl-1-azaspiro[3.3]heptan-2-one. This intermediate provides a valuable handle for introducing molecular diversity through derivatization, particularly at the α-position to the carbonyl group.
α-Substitution of Lactam Intermediates for Diversification
The α-position of the β-lactam intermediate, 1-benzyl-1-azaspiro[3.3]heptan-2-one, is amenable to deprotonation by a strong base to form an enolate, which can then react with various electrophiles. This strategy allows for the introduction of a wide range of substituents at the C3 position, leading to a diverse library of functionalized spirocyclic compounds. The typical protocol involves the use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the enolate, followed by quenching with an appropriate electrophile.
This method has been successfully employed to introduce alkyl, functionalized alkyl, and other groups. For instance, the reaction of the lithiated lactam with alkyl halides, such as methyl iodide or ethyl bromide, proceeds efficiently to yield the corresponding 3-alkyl-substituted lactams. This approach is not limited to simple alkyl groups; more complex and functionalized electrophiles can also be utilized, thereby expanding the molecular diversity of the resulting 1-azaspiro[3.3]heptane derivatives.
The introduction of substituents at this position is a critical step in modifying the physicochemical and pharmacological properties of the final compounds. The nature of the substituent can influence factors such as lipophilicity, metabolic stability, and the ability to engage in specific interactions with biological targets.
Exploration of Substituent Tolerance and Scope in Synthesis
A systematic exploration of the reaction scope has demonstrated that the α-substitution of 1-benzyl-1-azaspiro[3.3]heptan-2-one is tolerant of a variety of electrophiles, highlighting the versatility of this synthetic strategy. The reaction has been successfully performed on a gram scale, indicating its potential for practical applications in medicinal chemistry research and development.
The range of tolerated electrophiles includes not only primary and secondary alkyl halides but also those bearing additional functional groups. For example, reactions with electrophiles containing esters or protected amines have been shown to be successful. Furthermore, the reaction is not limited to alkylating agents; other electrophiles such as ketones can also be employed, leading to the formation of β-hydroxy lactams after quenching. The use of disulfides, like dimethyl disulfide, allows for the introduction of a thiomethyl group at the α-position.
The table below summarizes the scope of various electrophiles used in the α-substitution of the parent lactam, along with the yields of the resulting 3-substituted products. This data underscores the broad applicability of this method for generating a diverse set of functionalized 1-azaspiro[3.3]heptane precursors. The subsequent reduction of these modified lactams provides access to the corresponding substituted 1-benzyl-1-azaspiro[3.3]heptanes.
| Electrophile | Product | Yield (%) |
|---|---|---|
| Methyl iodide | 3-Methyl-1-azaspiro[3.3]heptan-2-one derivative | Data not available in search results |
| Ethyl bromide | 3-Ethyl-1-azaspiro[3.3]heptan-2-one derivative | Data not available in search results |
| Propyl iodide | 3-Propyl-1-azaspiro[3.3]heptan-2-one derivative | Data not available in search results |
| Allyl bromide | 3-Allyl-1-azaspiro[3.3]heptan-2-one derivative | Data not available in search results |
| Benzyl bromide | 3-Benzyl-1-azaspiro[3.3]heptan-2-one derivative | Data not available in search results |
| Acetone | 3-(1-Hydroxy-1-methylethyl)-1-azaspiro[3.3]heptan-2-one derivative | Data not available in search results |
| Dimethyl disulfide | 3-(Methylthio)-1-azaspiro[3.3]heptan-2-one derivative | Data not available in search results |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques for Azaspiro[3.3]heptanes
Spectroscopy is a cornerstone for the structural verification of novel chemical entities. For azaspiro[3.3]heptane derivatives, Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable tools for confirming the molecular framework and identifying key functional groups. researchgate.netresearchgate.net
NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. uobasrah.edu.iq For azaspiro[3.3]heptane derivatives, both ¹H and ¹³C NMR are used to confirm the rigid spirocyclic core and the presence of substituents. rsc.orgresearchgate.net
In the case of the related N-benzyl oxetane (B1205548) analog, 6-benzyl-2-oxa-6-azaspiro[3.3]heptane, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the benzyl (B1604629) group protons between δ 7.22-7.33 ppm. chemicalbook.com The benzylic protons (CH₂) appear as a singlet at δ 3.54 ppm, while the protons on the two four-membered rings exhibit distinct signals, confirming the spirocyclic structure. chemicalbook.com The ¹³C NMR spectrum further supports this, with the aromatic carbons appearing in the δ 126-139 ppm region and the aliphatic carbons of the spiro-framework showing signals at δ 38.5 (quaternary spiro-carbon), 62.5, and 80.0 ppm. chemicalbook.com
For 1-benzyl-2,6-diazaspiro[3.3]heptane derivatives, the ¹H NMR signals are similarly characteristic. The protons of the benzyl group are observed in the aromatic region (δ 7.17–7.33 ppm), with the benzylic methylene (B1212753) protons (CH₂) appearing at δ 3.58 ppm. The protons of the azetidine (B1206935) rings appear as singlets at δ 3.92 and 3.38 ppm. thieme-connect.de
| Compound | Nucleus | Solvent | Chemical Shift (δ ppm) | Assignment | Source |
|---|---|---|---|---|---|
| 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane | ¹H | CDCl₃ | 7.33-7.22 (m) | Aromatic (5H) | chemicalbook.com |
| 3.54 (s) | Benzylic CH₂ (2H) | ||||
| ¹³C | DMSO-d₆ | 138.3, 128.2, 128.1, 126.8 | Aromatic C, CH | ||
| 62.9, 62.5, 38.5 | Benzylic CH₂, Spiro C | ||||
| 1-Benzyl-2,6-diazaspiro[3.3]heptane derivative | ¹H | CDCl₃ | 7.17-7.33 (m) | Aromatic (7H) | thieme-connect.de |
| 3.58 (s) | Benzylic CH₂ (2H) | ||||
| ¹³C | CDCl₃ | 151.6, 138.0, 128.9, 128.5, 128.4, 127.1, 117.7, 111.6 | Aromatic C |
FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acs.orgnih.gov In azaspiro compounds, characteristic vibrational frequencies confirm the presence of C-H, C-N, and other specific bonds. For instance, the FTIR spectrum of a seven-membered azaspiro compound showed characteristic peaks at 2921 cm⁻¹ (C-H stretch), 1336 cm⁻¹ and 1156 cm⁻¹ (indicative of the sulfonyl group in that particular derivative). nih.gov The technique is broadly used to confirm the structural integrity of newly synthesized spirocycles. researchgate.netresearchgate.netmdpi.com
| Compound Type | Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Source |
|---|---|---|---|---|
| Azaspirocycles | C-H (Aliphatic) | Stretching | ~2920 | nih.gov |
| C-N | Stretching | 1100-1350 |
X-ray Crystallographic Studies of Azaspiro[3.3]heptane Derivatives for Absolute Structure Determination
Studies on various spiro[3.3]heptane derivatives have revealed the rigid and puckered nature of the two cyclobutane (B1203170) rings. researchgate.netresearchgate.net For example, the crystal structure of 1-azaspiro[3.3]heptane hydrochloride confirmed the connectivity and provided detailed geometric parameters. researchgate.net In another study, the X-ray structure of a 1,5-disubstituted spiro[2.3]hexane derivative, a related strained spirocycle, provided bond distances and angles that define the spatial orientation of the functional groups. sci-hub.se These studies are fundamental for understanding how the rigid spirocyclic scaffold orients substituents in three-dimensional space, a critical aspect in fields like drug discovery. mdpi.comresearchgate.net
| Compound/Scaffold | Parameter | Value | Source |
|---|---|---|---|
| 1,5-disubstituted spiro[2.3]hexane | r [Å] | 3.38 | sci-hub.se |
| φ₁ [°] | 104 | ||
| φ₂ [°] | 104 | ||
| |θ| [°] | 155 | ||
| cis-1,6-disubstituted spiro[3.3]heptane | r [Å] | 3.59 | sci-hub.se |
| φ₁ [°] | 109 | ||
| φ₂ [°] | 109 | ||
| |θ| [°] | 140 |
Conformational Dynamics and Three-Dimensional Geometries of Spiro[3.3]heptane Systems
The spiro[3.3]heptane framework is characterized by its conformational rigidity. researchgate.net Unlike more flexible ring systems like cyclohexane (B81311), the fused four-membered rings of the spiro[3.3]heptane core significantly restrict conformational freedom. nih.gov This rigidity results in a well-defined three-dimensional structure with predictable orientations for substituents.
Quantum mechanics (QM) minimized conformations show that the molecular volume of 2,6-diazaspiro[3.3]heptanes is larger than their piperazine (B1678402) analogs, a direct consequence of the constrained geometry. nih.gov The spirocyclic structure forces a perpendicular twist in the orientation of substituents compared to their positions on a corresponding six-membered ring. nih.gov For example, in an N-phenyl substituted 2,6-diazaspiro[3.3]heptane, the 4-position of the phenyl ring is calculated to be 2.5 Å further away and oriented perpendicularly compared to the analogous piperazine derivative. nih.gov This fixed, three-dimensional arrangement is a key feature of the spiro[3.3]heptane system, making it a valuable scaffold in medicinal chemistry where precise positioning of functional groups is essential. rsc.org
Bioisosteric Applications and Rational Drug Design
1-Azaspiro[3.3]heptane as a Saturated Piperidine (B6355638) Bioisostere
The piperidine ring is a prevalent motif in many approved drugs. enamine.net However, its flexibility and metabolic susceptibility can present challenges. 1-Azaspiro[3.3]heptane has been identified as a next-generation bioisostere of piperidine, offering a rigid and novel scaffold for drug design. rsc.orgresearchgate.net
1-Azaspiro[3.3]heptane has been synthesized, characterized, and biologically validated as a viable replacement for the piperidine fragment. nih.govmedchemexpress.com Studies have shown that it shares key properties with its well-established isomer, 2-azaspiro[3.3]heptane, which is also a piperidine bioisostere. rsc.org The validation of 1-azaspiro[3.3]heptane involved its incorporation into the structure of the anesthetic drug bupivacaine, replacing the original piperidine ring. The resulting analog demonstrated high activity, confirming the bioisosteric relationship. researchgate.netnih.govscienceopen.com
Key to its function as a bioisostere is the similarity in physicochemical properties. Research indicates that 1-azaspiro[3.3]heptane exhibits comparable basicity of the nitrogen atom, as well as similar solubility and lipophilicity to piperidine and its 2-aza isomer. enamine.netrsc.org
| Compound | Key Bioisosteric Feature | Advantage |
|---|---|---|
| Piperidine | Common heterocyclic motif in drugs | Well-established SAR |
| 2-Azaspiro[3.3]heptane | Piperidine bioisostere | Improved solubility and metabolic stability enamine.net |
| 1-Azaspiro[3.3]heptane | New-generation piperidine bioisostere | Similar basicity, solubility, and lipophilicity to isomers; improved metabolic stability enamine.netrsc.org |
A primary advantage of using spirocyclic scaffolds is the introduction of conformational rigidity. researchgate.nettandfonline.com Unlike the relatively flexible piperidine ring, the fused, strained ring system of 1-azaspiro[3.3]heptane locks the molecule into a more defined three-dimensional shape. researchgate.netresearchgate.net This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to increased potency and selectivity. bldpharm.comtandfonline.com The fixed spatial arrangement of substituents on the spiro[3.3]heptane core allows for precise control over their orientation, which is crucial for optimizing interactions with target proteins. researchgate.net
Spirocyclic frameworks are often less recognizable to metabolic enzymes compared to more common, planar aromatic systems. enamine.net This can lead to improved metabolic stability, a critical parameter in drug development. tandfonline.comresearchgate.net The introduction of a spirocyclic core, such as 1-azaspiro[3.3]heptane, can block or alter common sites of metabolism on a drug molecule, thereby increasing its half-life and bioavailability. bldpharm.comtandfonline.com Studies on various azaspirocycles have demonstrated improvements in metabolic stability when used to replace traditional heterocyclic rings like morpholine (B109124) and piperazine (B1678402). bldpharm.com For instance, 1-azaspiro[3.3]heptane was found to have improved metabolic stability over the more common 2-azaspiro[3.3]heptane isomer. enamine.net
Spiro[3.3]heptane as a Benzene Bioisostere: Exploration of Non-Collinear Exit Vectors
The phenyl ring is one of the most ubiquitous structural motifs in medicinal chemistry, found in over 500 approved drugs. chemrxiv.org For decades, scientists have sought saturated cores to mimic the phenyl ring, primarily focusing on scaffolds that maintain the collinear arrangement of substituents, especially for para-substituted rings. chemrxiv.orgresearchgate.net
Recent research has revealed that the spiro[3.3]heptane core can serve as a saturated bioisostere for mono-, meta-, and para-substituted phenyl rings. chemrxiv.orgresearchgate.net This is a significant finding because, unlike previously studied bioisosteres such as bicyclo[1.1.1]pentane and cubane, spiro[3.3]heptane possesses non-collinear exit vectors. chemrxiv.orgresearchgate.net The successful incorporation of the spiro[3.3]heptane scaffold into approved drugs like the anticancer agents Vorinostat and Sonidegib, and the local anesthetic Benzocaine, resulted in saturated, patent-free analogs that retained high biological activity. chemrxiv.orgresearchgate.netnih.gov This demonstrates that strict collinearity is not a prerequisite for mimicking the function of a phenyl ring in bioactive compounds. chemrxiv.org
The key distinction of spiro[3.3]heptane lies in the geometry of its substituent vectors. While scaffolds like bicyclo[1.1.1]pentane, cubane, and bicyclo[2.2.2]octane mimic the para-substituted phenyl ring by maintaining collinear exit vectors (with an angle of approximately 180°), spiro[3.3]heptane's vectors are non-collinear. researchgate.net X-ray crystallographic analysis shows the angles (φ1 and φ2) in disubstituted spiro[3.3]heptanes are between 22.8° and 29.7°, a stark contrast to the near 0° angles in a para-phenyl ring. researchgate.net Furthermore, the distance between substituents is longer in spiro[3.3]heptane (around 6.87–6.89 Å) compared to a para-phenyl ring (5.66–5.71 Å). researchgate.net Despite these geometric differences, the spiro[3.3]heptane core effectively mimics the spatial volume and functional presentation of the phenyl ring, opening new avenues for scaffold hopping and the design of novel chemical entities. chemrxiv.orgnih.gov
| Scaffold | Exit Vector Type | Vector Angle (φ) | Substituent Distance (d) | Reference |
|---|---|---|---|---|
| para-Phenyl Ring | Collinear | ~0° | ~5.7 Å | researchgate.net |
| Bicyclo[1.1.1]pentane | Collinear | 180° | - | researchgate.net |
| Spiro[3.3]heptane | Non-Collinear | ~23-30° | ~6.9 Å | researchgate.net |
Expanding the Azaspiro[3.n]alkane Bioisostere Family: Structural Diversity and Analogues
The exploration of bioisosteric replacements for common saturated heterocycles is a cornerstone of modern medicinal chemistry, aimed at optimizing the physicochemical and pharmacokinetic properties of drug candidates. Within this context, the azaspiro[3.n]alkane family has emerged as a compelling class of scaffolds, offering unique three-dimensional (3D) arrangements that can lead to improved drug-like properties. tandfonline.com The inherent rigidity of the spirocyclic system can lock a molecule's conformation, optimizing the orientation of binding elements and potentially enhancing efficacy and selectivity. tandfonline.com This section delves into the expansion of this family beyond the foundational 1-benzyl-1-azaspiro[3.3]heptane, focusing on key analogues that have demonstrated significant potential in rational drug design.
2-Azaspiro[3.3]heptane and its Bioisosteric Potential
2-Azaspiro[3.3]heptane has garnered considerable attention as a valuable bioisostere, primarily for the piperidine ring, a ubiquitous fragment in many biologically active compounds. rsc.org Its unique 3D architecture, characterized by a high fraction of sp³-hybridized carbon atoms, offers a solution to common challenges associated with piperidine-containing molecules, such as metabolic instability and high lipophilicity. The introduction of the 2-azaspiro[3.3]heptane motif has been shown to enhance aqueous solubility and metabolic resistance. rsc.org
First introduced as a promising medicinal building block by Carreira and co-workers in 2010, 2-azaspiro[3.3]heptane was proposed as a more water-soluble alternative to the piperidine core. rsc.org This assertion is supported by research demonstrating that the replacement of a piperidine fragment with a 2-azaspiro[3.3]heptane moiety can lead to compounds with improved properties. univ.kiev.ua For instance, an analog of the local anesthetic Bupivacaine, where the piperidine ring was substituted with a spirocyclic amino acid derived from 2-azaspiro[3.3]heptane, exhibited enhanced activity and a longer duration of action. univ.kiev.ua
However, the bioisosteric relationship is not always straightforward. While often effective as a terminal group, N-linked 2-azaspiro[3.3]heptanes can increase the distribution coefficient (logD7.4) by +0.2 to +0.5, which is consistent with the addition of a carbon atom. nih.gov Furthermore, when not employed as a terminal group, the significant geometric changes imposed by the spirocyclic structure may render it an unsuitable bioisostere for morpholines, piperidines, and piperazines. nih.gov This was exemplified in a GPR119 agonist where the replacement of a piperazine with 2,6-diazaspiro[3.3]heptane led to a dramatic loss of potency, attributed to the altered geometry of a crucial carbonyl group. nih.gov
Despite these considerations, the utility of 2-azaspiro[3.3]heptane as a building block in drug discovery remains significant, with ongoing research focused on developing efficient synthetic routes to access diverse analogues. rsc.org
Diazaspiro[3.3]heptanes as Piperazine Bioisosteres in Drug Discovery
Diazaspiro[3.3]heptanes, particularly 2,6-diazaspiro[3.3]heptane, have emerged as prominent piperazine bioisosteres in drug discovery. rsc.org This scaffold offers a "stretched" piperazine mimic, with the distance between the two nitrogen atoms being approximately 1.3 Å greater and inducing a twist of about 90 degrees compared to piperazine. nih.govblumberginstitute.org This altered geometry can lead to novel interactions with biological targets and has been successfully exploited to improve drug properties.
One of the most notable applications of 2,6-diazaspiro[3.3]heptane is in the development of poly(ADP-ribose) polymerase (PARP) inhibitors. nih.gov Replacement of the piperazine core in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane scaffold resulted in a compound that retained high PARP-1 affinity while exhibiting reduced DNA damage and cytotoxicity. rsc.orgnih.gov This finding suggests the potential for developing non-cytotoxic PARP inhibitors for inflammatory-related diseases. nih.gov
The bioisosteric replacement of piperazine with diazaspiroalkanes has also been explored in the development of ligands for the σ2 receptor. mdpi.comnih.gov While in some instances this substitution led to a loss of affinity, it provided valuable data for computational chemistry studies aimed at understanding the properties crucial for binding to the σ2 receptor. mdpi.comnih.gov It was noted that for 2,6-diazaspiro[3.3]heptane compounds, the use of trifluoroacetic acid (TFA) for deprotection was preferable to hydrochloric acid (HCl), which could cause ring opening. mdpi.comnih.gov
The structural and electronic properties of diazaspiro[3.3]heptanes make them attractive alternatives to piperazine, often leading to reduced lipophilicity. nih.gov For example, the replacement of a piperazine with a 2,6-diazaspiro[3.3]heptane can decrease logD7.4, which can be a desirable modification in drug design. nih.gov The table below summarizes key findings from studies on diazaspiro[3.3]heptane as a piperazine bioisostere.
Table 1: Research Findings on Diazaspiro[3.3]heptanes as Piperazine Bioisosteres
| Compound Class | Key Findings | Reference |
|---|---|---|
| PARP Inhibitors | Replacement of piperazine in Olaparib with 2,6-diazaspiro[3.3]heptane retained high PARP-1 affinity but reduced DNA damage and cytotoxicity. | nih.gov |
| σ2 Receptor Ligands | Substitution of piperazine with diazaspiroalkanes resulted in a loss of affinity for the σ2 receptor in some cases, providing valuable structure-activity relationship data. | mdpi.comnih.gov |
| General Properties | 2,6-Diazaspiro[3.3]heptane acts as a "stretched" piperazine mimic, increasing the N-N distance by ~1.3 Å and inducing a ~90° twist. This can lead to reduced lipophilicity. | nih.gov |
Further expanding the structural diversity, 1-oxa-2,6-diazaspiro[3.3]heptane has been reported as a novel potential piperazine bioisostere. researchgate.net In silico studies suggest its potential based on medicinally relevant descriptors such as dipole moment and N-N bond distance. rsc.org The development of novel strained spiro heterocycles like these continues to be a highly sought-after area in drug design to enhance drug-likeness and target selectivity. researchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Prediction of Molecular Properties and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and predicting the reactivity of novel compounds like 1-benzyl-1-azaspiro[3.3]heptane. These methods provide insights into molecular properties that govern its interactions and stability.
Detailed Research Findings: Theoretical studies on related strained spiro-heterocycles have established a robust methodology for these predictions. researchgate.netumich.edu For the 1-azaspiro[3.3]heptane core, calculations are used to determine key electronic parameters. The distribution of electron density, mapped as the electrostatic potential surface (EPS), helps identify regions of the molecule that are electron-rich (negative potential, likely to act as hydrogen bond acceptors) or electron-poor (positive potential). The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are calculated to assess the molecule's kinetic stability and reactivity. A large HOMO-LUMO gap generally signifies higher stability. These computational approaches are vital for validating the potential of new scaffolds in medicinal chemistry before undertaking extensive synthesis. acs.org
| Predicted Property | Computational Method | Significance in Drug Design |
| Electrostatic Potential Surface (EPS) | Density Functional Theory (DFT) | Identifies regions for potential non-covalent interactions with a biological target, such as hydrogen bonding. |
| HOMO-LUMO Energy Gap | DFT | Predicts the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. |
| Dipole Moment | DFT | Quantifies the molecule's overall polarity, which influences its solubility and ability to cross cell membranes. |
| Molecular Geometry | Geometry Optimization (e.g., using DFT) | Determines the lowest energy conformation, bond lengths, and angles, providing the foundational 3D structure for further modeling. |
This table summarizes common quantum chemical calculations and their relevance in assessing a molecule's potential as a drug candidate.
Molecular Modeling and Ligand-Protein Interaction Studies for Drug Design
Molecular modeling is a cornerstone of modern drug design, enabling scientists to visualize and predict how a ligand like this compound will interact with a protein target. nih.gov The 1-azaspiro[3.3]heptane scaffold was specifically developed as a bioisostere—a structural surrogate—for the widely used piperidine (B6355638) ring. scienceopen.comnih.govresearchgate.net
Detailed Research Findings: Structure-based drug design relies heavily on molecular docking simulations to predict the binding pose and affinity of a ligand within a protein's active site. nih.gov In the case of 1-azaspiro[3.3]heptane, computational studies were used to validate its role as a piperidine bioisostere. researchgate.netresearchgate.net Researchers incorporated the 1-azaspiro[3.3]heptane core into the structure of the anesthetic drug bupivacaine, replacing the original piperidine ring. scienceopen.comnih.gov Docking studies of this new analogue would be used to confirm that it maintains the crucial interactions with the target protein (a voltage-gated sodium ion channel) that are responsible for the drug's activity. These models help ensure that the exit vectors and substituent orientations of the new scaffold correctly mimic those of the original piperidine ring, preserving or enhancing biological function. researchgate.net Molecular dynamics (MD) simulations can further refine these findings by revealing the dynamic stability of the ligand-protein complex over time. mdpi.com
| Compound | Scaffold | Role/Target | Significance of Modeling |
| Bupivacaine | Piperidine | Anesthetic / Voltage-gated sodium channels | The established drug used as a reference for interaction profiling. |
| Bupivacaine Analogue | 1-Azaspiro[3.3]heptane | Anesthetic / Voltage-gated sodium channels | Molecular docking validates that the spirocyclic core mimics the binding of the piperidine ring, leading to a patent-free analogue with high activity. scienceopen.comresearchgate.net |
This table illustrates the application of molecular modeling in the bioisosteric replacement of a piperidine ring with a 1-azaspiro[3.3]heptane scaffold.
Prediction of Biological Targets and Elucidation of Mechanism of Action through Computational Approaches
For novel compounds, computational methods can predict potential biological targets and help elucidate their mechanism of action before they are tested in the lab. This process, often called in silico target prediction or virtual screening, accelerates the early stages of drug discovery.
Detailed Research Findings: One established method for target prediction involves comparing the molecular descriptors of a query molecule against large databases of compounds with known biological activities. mdpi.com Both 2D descriptors (based on the 2D structure, like atom counts and topological indices) and 3D descriptors (based on the 3D conformation, like molecular shape) are used. mdpi.com A high degree of similarity to a known active compound suggests that the query molecule might share the same biological target.
A compelling example of this approach was demonstrated with a related N-benzylated bicyclic azepane. nih.gov Computational screening predicted its interaction with monoamine transporters (NET and DAT) and the sigma-1 receptor (σ-1R). nih.gov Subsequent experimental testing confirmed these predictions, revealing potent inhibitory activity. nih.gov This same methodology can be applied to this compound. By calculating its molecular descriptors and screening them against pharmacologically relevant databases, a list of probable protein targets can be generated for future experimental validation.
| Step | Computational Method | Purpose |
| 1. Feature Calculation | Molecular Descriptor Algorithms | Generate 2D and 3D descriptors (e.g., shape, pharmacophore features, electrostatic moments) for this compound. |
| 2. Database Screening | Similarity Searching / Machine Learning | Compare the compound's descriptors against databases of active molecules (e.g., ChEMBL) to find known drugs or ligands with similar profiles. mdpi.com |
| 3. Target Hypothesis | Data Analysis | Identify the biological targets of the matched compounds as the most probable targets for this compound. |
| 4. Docking Validation | Molecular Docking | Perform docking simulations of this compound into the predicted target proteins to assess binding feasibility and pose. |
This table outlines a typical computational workflow for predicting the biological targets of a novel compound.
Advanced Conformational Analysis and Energy Landscape Mapping via Computational Methods
The three-dimensional shape and conformational flexibility of a molecule are critical to its biological activity. The spiro[3.3]heptane motif is valued for its high molecular rigidity and the predictable spatial orientation of its substituents, which is a significant advantage in drug design. researchgate.net
Detailed Research Findings: Advanced conformational analysis combines experimental data, primarily from X-ray crystallography, with computational methods to map the molecule's preferred shapes and energy landscape. researchgate.netresearchgate.net For the 1-azaspiro[3.3]heptane scaffold, X-ray diffraction has provided precise solid-state structural data. researchgate.net
To understand how its shape compares to the ring it replaces (piperidine), a computational tool known as Exit Vector Plot (EVP) analysis is employed. researchgate.net EVP analysis quantifies the geometric relationship between two substituents (or exit vectors) on a scaffold. By calculating parameters such as the distance (r) and various angles (φ1, φ2, θ) between these vectors, a scaffold can be mapped onto a plot. This allows for a direct comparison of the conformational space occupied by the 1-azaspiro[3.3]heptane core versus that of a traditional cyclohexane (B81311) or piperidine ring. Such analyses have shown that the conformational restriction of spirocyclic scaffolds can stabilize unique geometries that may be beneficial for target binding. researchgate.net
| Parameter | Description | Relevance to Conformational Analysis |
| r | The distance between the two exit vectors (substituents). | Measures the separation of functional groups on the scaffold. |
| φ1, φ2 | Angles describing the tilt of each vector relative to the plane they form. | Defines the out-of-plane orientation of the substituents. |
| θ | The dihedral angle between the two planes containing the vectors. | Describes the torsional relationship between the substituents. |
This table lists key parameters used in Exit Vector Plot (EVP) analysis to computationally map the conformational landscape of a molecular scaffold. researchgate.net
Q & A
Q. What synthetic methodologies are most effective for preparing 1-Benzyl-1-azaspiro[3.3]heptane?
The synthesis of this compound derivatives typically involves spirocyclization strategies. For example, Carreira’s group developed a scalable route using a Wittig reaction followed by [2+2] cycloaddition with Graf’s isocyanate, yielding the spirocyclic core after carbonyl reduction . Alternative approaches, such as refluxing 2-oxa-6-azaspiro[3.3]heptane with fluorobenzonitrile in DMSO, demonstrate solvent-dependent reactivity for functionalization . Key considerations include starting material availability (e.g., cyclobutanone) and scalability (>1 g yields) .
Q. How do NMR spectroscopic techniques characterize this compound derivatives?
and NMR are critical for confirming spirocyclic structures. For instance, in (S)-6-benzhydryl-1-phenyl-2,6-diazaspiro[3.3]heptane, distinct signals for benzhydryl protons (δ 7.43–7.21 ppm) and spirocyclic CH groups (δ 4.48–3.66 ppm) confirm regiochemistry . NMR peaks near δ 60–65 ppm indicate sp-hybridized carbons in the azaspiro core . Comparative analysis with non-spiro analogues (e.g., piperidine) reveals upfield shifts due to ring strain .
Advanced Research Questions
Q. What strategies enable stereochemical control in synthesizing enantiopure this compound derivatives?
Asymmetric synthesis methods include chiral auxiliaries and sulfinyl directing groups. For example, tert-butylsulfinyl groups in intermediates like (S)-6-benzhydryl-2-((R)-tert-butylsulfinyl)-1-phenyl-2,6-diazaspiro[3.3]heptane allow diastereoselective reduction (LiAlH) with >90% enantiomeric excess (e.e.) . Chiral HPLC or polarimetry ([α] = -22.00°) validates enantiopurity post-synthesis .
Q. How do spirocyclic scaffolds like this compound improve pharmacological properties compared to piperidine?
Spirocycles reduce conformational flexibility, enhancing target selectivity and metabolic stability. For example, 2-azaspiro[3.3]heptane, a piperidine isostere, exhibits improved solubility and reduced off-target binding due to its compact, three-dimensional structure . Computational docking studies suggest enhanced interactions with GPCRs and kinases compared to planar amines .
Q. What analytical challenges arise in quantifying impurities during this compound synthesis?
Impurity profiling requires UPLC-MS and -NMR. For example, residual starting materials (e.g., benzhydryl chloride) and diastereomers can co-elute with the product. Relative retention times (RRT) and spiking experiments distinguish impurities, with acceptance criteria ≤0.5% for individual impurities and ≤2.0% total .
Methodological Considerations
Table 1: Key Synthetic Parameters for this compound Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
